4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile is an organic compound with a complex structure that includes both pyridine and benzonitrile moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile typically involves the reaction of 2,5-dimethoxypyridine with 4-chlorobenzonitrile under specific conditions. One common method involves the use of a copper-catalyzed reaction in the presence of a base, such as potassium carbonate, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzonitrile: A simpler compound with similar reactivity but lacking the pyridine moiety.
2,5-Dimethoxypyridine: Shares the pyridine structure but lacks the benzonitrile group.
Uniqueness
4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile is unique due to its combined structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and reactivity that are not observed in simpler analogs .
Properties
Molecular Formula |
C14H11ClN2O2 |
---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
4-chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile |
InChI |
InChI=1S/C14H11ClN2O2/c1-18-13-8-17-14(19-2)6-12(13)11-5-10(15)4-3-9(11)7-16/h3-6,8H,1-2H3 |
InChI Key |
FMEBOAWIDVCCJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C2=C(C=CC(=C2)Cl)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.